molecular formula C14H22N4O B2982385 (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide CAS No. 2411333-16-7

(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide

Cat. No.: B2982385
CAS No.: 2411333-16-7
M. Wt: 262.357
InChI Key: SOLACFHMJVFPRH-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dimethylamino group, an indazole moiety, and a butenamide linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide typically involves the following steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Attachment of the Butenamide Linkage: The butenamide linkage is introduced via a condensation reaction between an appropriate amine and a butenoic acid derivative.

    Introduction of the Dimethylamino Group: The dimethylamino group is incorporated through alkylation reactions using dimethylamine and suitable alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the butenamide linkage, resulting in the formation of saturated amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Oxidized derivatives of the indazole ring.

    Reduction Products: Saturated amides.

    Substitution Products: Compounds with various substituents replacing the dimethylamino group.

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine:

    Pharmacology: The compound’s potential as a pharmacophore makes it a subject of interest in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Industry:

    Chemical Manufacturing: The compound’s reactivity and versatility make it useful in the synthesis of other complex molecules and intermediates.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide shares similarities with other indazole derivatives and butenamide compounds.
  • Examples include indazole-based drugs and other amide-linked molecules.

Uniqueness:

  • The combination of the dimethylamino group, indazole moiety, and butenamide linkage gives this compound unique chemical properties and reactivity.
  • Its specific structure allows for diverse applications in various fields, distinguishing it from other similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-18(2)9-5-8-14(19)15-10-13-11-6-3-4-7-12(11)16-17-13/h5,8H,3-4,6-7,9-10H2,1-2H3,(H,15,19)(H,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLACFHMJVFPRH-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=NNC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=NNC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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